- Boehmite@SiO2@ Tris (hydroxymethyl)aminomethane-Cu(I): a novel, highly efficient and reusable nanocatalyst for the C-C bond formation and the synthesis of 5-substituted 1H-tetrazoles in green mediaApplied Organometallic Chemistry, 2020, 34(10),,
Cas no 96859-34-6 (3-(1H-Tetrazol-5-yl)phenol)

3-(1H-Tetrazol-5-yl)phenol structure
Nome del prodotto:3-(1H-Tetrazol-5-yl)phenol
3-(1H-Tetrazol-5-yl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(1H-Tetrazol-5-yl)phenol
- 3-(2H-tetrazol-5-yl)Phenol
- 5-(3-HYDROXYPHENYL) TETRAZOLE
- 5-(3-Hydroxyphenyl)tetrazole
- m-tetrazolylphenol
- 5-(3-Hydroxyphenyl)-1H-tetrazole
- 3-(2H-tetrazol-5-yl)-phenol
- IZORRBUQWFSCII-UHFFFAOYSA-N
- 5606AJ
- SY012314
- 3-(1H-Tetrazol-5-yl)phenol, AldrichCPR
- 5-(3-hydroxyphenyl) tetrazole, AldrichCPR
- 3-(2H-Tetrazol-5-yl)phenol (ACI)
- Phenol, 3-(1H-tetrazol-5-yl)- (9CI)
- CS-11245
- AKOS000297953
- EN300-1847310
- 3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOL
- AC1662
- 96859-34-6
- SCHEMBL859970
- 3-(2H-1,2,3,4-tetrazol-5-yl)phenol
- CS-0199270
- WDA85934
- DTXSID80541300
- Z2757293160
- MFCD06797247
-
- MDL: MFCD06797247
- Inchi: 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
- Chiave InChI: IZORRBUQWFSCII-UHFFFAOYSA-N
- Sorrisi: OC1C=C(C2NN=NN=2)C=CC=1
Proprietà calcolate
- Massa esatta: 162.05400
- Massa monoisotopica: 162.054161
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 154
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Carica superficiale: 0
- Conta Tautomer: 13
- Superficie polare topologica: 74.7
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca o crema
- Densità: 1.458
- Punto di fusione: 245-246°C
- Punto di ebollizione: 436°C at 760 mmHg
- Punto di infiammabilità: 217.5℃
- Indice di rifrazione: 1.668
- PSA: 74.69000
- LogP: 0.57230
- Solubilità: Non determinato
3-(1H-Tetrazol-5-yl)phenol Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38-22
- Istruzioni di sicurezza: 26-36/37/39
-
Identificazione dei materiali pericolosi:
3-(1H-Tetrazol-5-yl)phenol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-(1H-Tetrazol-5-yl)phenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-0.25g |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | ≥97% | 0.25g |
¥31.0 | 2023-09-15 | |
Alichem | A019146268-5g |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 95% | 5g |
$338.64 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-10g |
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |
96859-34-6 | ≥97% | 10g |
¥1668.0 | 2023-09-15 | |
TRC | T205680-250mg |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 250mg |
$121.00 | 2023-05-17 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012314-25g |
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) |
96859-34-6 | ≥97% | 25g |
¥9950.0 | 2023-09-15 | |
TRC | T205680-500mg |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 500mg |
$178.00 | 2023-05-17 | ||
abcr | AB206558-5 g |
3-(1H-Tetrazol-5-yl)phenol, 97%; . |
96859-34-6 | 97% | 5 g |
€451.00 | 2023-07-20 | |
Enamine | EN300-1847310-0.1g |
3-(1H-1,2,3,4-tetrazol-5-yl)phenol |
96859-34-6 | 95% | 0.1g |
$33.0 | 2023-09-19 | |
Enamine | EN300-1847310-2.5g |
3-(1H-1,2,3,4-tetrazol-5-yl)phenol |
96859-34-6 | 95% | 2.5g |
$224.0 | 2023-09-19 | |
Cooke Chemical | A8501032-250MG |
3-(1H-Tetrazol-5-yl)phenol |
96859-34-6 | 97% | 250mg |
RMB 335.20 | 2025-02-21 |
3-(1H-Tetrazol-5-yl)phenol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: (SP-4-2)-[2-(Amino-κN)-2-(hydroxymethyl)-1,3-propanediol-κO1][2-(amino-κN)-2-(hy… (supported on Boehmite@SiO2) Solvents: Polyethylene glycol ; 130 min, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 s, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Iron Solvents: Water ; 120 min, 100 °C
Riferimento
- Introduction of Fe into mesoporous MCM-41 for the synthesis of 5-substituted 1H-Tetrazoles from aryl nitriles in waterMicroporous and Mesoporous Materials, 2021, 328,,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydrochloric acid Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Sodium azide ; overnight, reflux
1.2 Reagents: Sodium azide ; overnight, reflux
Riferimento
- Photophysical and biological investigation of phenol substituted rhenium tetrazolato complexesDalton Transactions, 2019, 48(41), 15613-15624,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ; 7 h, 120 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Activated Fuller's earth as an inexpensive, eco-friendly, efficient catalyst for the synthesis of 5-aryl 1-H-tetrazole via [3+2] cycloaddition of nitriles and sodium azideTetrahedron Letters, 2016, 57(51), 5815-5819,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; rt → 160 °C; 18 h, 160 °C
Riferimento
- 4-Aminothieno[3,2]pyridine-7-carboxylic acid derivatives as Raf kinase inhibitors, their preparation, pharmaceutical compositions, and use as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 10 h, rt → 130 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance PropertiesInternational Journal of Molecular Sciences, 2023, 24(9),,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 12 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Riferimento
- A novel method for the synthesis of 5-substituted 1H-tetrazole from oxime and sodium azideTetrahedron Letters, 2012, 53(29), 3706-3709,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine, hydrochloride , Sodium azide Solvents: Toluene ; rt → reflux; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified, rt
Riferimento
- 3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors: Design, Synthesis and 3D-QSAR StudiesChemMedChem, 2010, 5(2), 213-231,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Boron trifluoride Solvents: Dimethylformamide
Riferimento
- Rearrangement reactions of (hydroxyphenyl)carbenesJournal of Organic Chemistry, 1996, 61(13), 4462-4465,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Iron oxide (Fe2O3) (complexes with copper acetate and triethanolamine) Solvents: Dimethylformamide ; 200 min, 70 °C
Riferimento
- Anchoring of triethanolamine-Cu(II) complex on magnetic carbon nanotube as a promising recyclable catalyst for the synthesis of 5-substituted 1H-tetrazoles from aldehydesMolecular Diversity, 2020, 24(2), 319-333,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydroxylamine , Sodium azide Catalysts: Copper Solvents: Dimethylformamide ; 2.5 h, 80 °C
Riferimento
- Magnetic nitrogen-doped carbon derived from silk cocoon biomass: a promising and sustainable support for copperResearch on Chemical Intermediates, 2022, 48(4), 1383-1401,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Copper Solvents: Water ; 80 min, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis, characterization and catalytic activity of copper deposited on MCM-41 in the synthesis of 5-substituted 1H-tetrazolesJournal of Porous Materials, 2023, 30(3), 949-963,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Aryloxybenzoic acid compounds, Federal Republic of Germany, , ,
3-(1H-Tetrazol-5-yl)phenol Raw materials
3-(1H-Tetrazol-5-yl)phenol Preparation Products
3-(1H-Tetrazol-5-yl)phenol Letteratura correlata
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
4. Book reviews
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
96859-34-6 (3-(1H-Tetrazol-5-yl)phenol) Prodotti correlati
- 953972-12-8(4-methoxy-3-methyl-N-2-(2-phenylmorpholin-4-yl)ethylbenzene-1-sulfonamide)
- 1361591-02-7(2-Nitro-5-(3,4,5-trichlorophenyl)pyridine)
- 2649014-03-7(3H-Pyrazol-3-one, 2-(5-amino-3-pyridinyl)-2,4-dihydro-5-methyl-4-(1-methylethyl)-)
- 696-11-7(1-methyldihydro-2,4(1H,3H)-pyrimidinedione)
- 2639409-74-6(Methyl 4-(morpholin-2-yl)but-2-ynoate)
- 881673-68-3(1H-Pyrrole-3-carboxylic acid, 2-chloro-5-[2-(trifluoromethyl)phenyl]-,ethyl ester)
- 1351614-68-0(N-2-hydroxy-2-(thiophen-2-yl)propyl-N'-2-(methylsulfanyl)phenylethanediamide)
- 2138027-64-0(8-Fluoro-7-methoxy-3,4-dihydroquinolin-4-one)
- 1894568-91-2(D-Glutamic acid α-amide hydrochloride)
- 2361587-94-0(N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96859-34-6)3-(1H-Tetrazol-5-yl)phenol

Purezza:99%
Quantità:25g
Prezzo ($):290.0